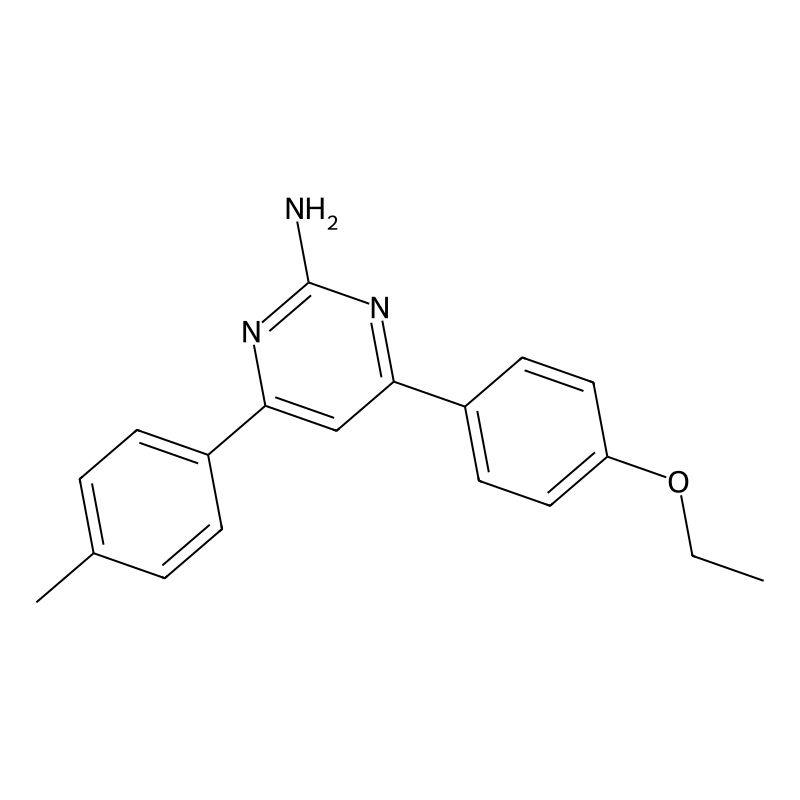

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound features an ethoxy group and a methyl group attached to aromatic rings, which contribute to its unique chemical and biological properties. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms, and their derivatives are known for various applications in medicinal chemistry and material science.

There is no current information available on the specific mechanism of action of this compound.

- Potential skin and eye irritation: Amines can be irritating to the skin and eyes.

- Low volatility: Aromatic amines typically have low volatility, reducing the risk of inhalation exposure.

- Kinase Inhibition: The pyrimidine ring structure is present in many known kinase inhibitors. Kinases are enzymes involved in cellular signaling pathways. Inhibiting specific kinases can be a target for cancer and other diseases .

- Medicinal Chemistry: The presence of aromatic groups (phenyl) and the amine group suggests potential for further development as a drug candidate. Medicinal chemists often modify such core structures to optimize properties for biological activity and drug development .

- Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The compound can be reduced to yield amine derivatives.

- Substitution: The aromatic rings may participate in electrophilic substitution reactions, such as nitration or halogenation.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration.

Research indicates that 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibits significant biological activity. It has been studied for potential antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to various therapeutic effects.

The synthesis of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:

- Condensation Reaction: Appropriate aromatic aldehydes are reacted with guanidine derivatives in the presence of a base (such as sodium ethoxide) and a solvent (like ethanol or methanol).

- Refluxing: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

This compound has diverse applications in various fields:

- Medicinal Chemistry: It serves as a building block for the synthesis of more complex organic molecules with potential therapeutic effects.

- Material Science: Used in the development of new materials due to its unique chemical properties.

- Biological Research: Investigated for its potential roles in targeting specific biological pathways.

Interaction studies have shown that 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can bind to various biological targets, influencing their activity. These studies often involve evaluating the compound's effects on specific enzymes or receptors, assessing its efficacy and potential side effects.

Several compounds share structural similarities with 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Notable examples include:

- 4-(4-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

- 4-(2-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

- 6-(4-Methylphenyl)pyrimidin-2-amine

Uniqueness

The uniqueness of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine lies in the combination of an ethoxy group and a methyl group on the aromatic rings. This specific substitution pattern can significantly influence its reactivity and biological activity compared to other pyrimidine derivatives, making it a valuable compound for further research and development in pharmaceuticals and materials science.